{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol
Description
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol (CAS: 400825-70-9) is a substituted benzyl alcohol derivative with the molecular formula C15H14Cl2O3. It features a 2,4-dichlorobenzyloxy group attached to a phenyl ring, with a hydroxymethyl (-CH2OH) substituent at the para position (). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing antifungal agents like miconazole derivatives (). Its structural attributes, including the electron-withdrawing chlorine atoms and polar methanol group, influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSAETVNYHUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376955 | |
| Record name | {4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-70-9 | |
| Record name | {4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the phenol group of the hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
Reduction: Formation of 4-[(2,4-dichlorobenzyl)oxy]phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiseptic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Functional Group Variations
The table below compares key structural and functional differences between {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol and related compounds:
Key Research Findings
Impact of Chlorine Substitution
- 2,4-Dichloro vs. 2,6-Dichloro: Compounds with 2,4-dichloro substitution (e.g., this compound) exhibit enhanced antimicrobial activity compared to 2,6-dichloro analogs due to improved steric and electronic interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) .
- Positional Isomers: (2,5-Dichlorophenyl)methanol () and (3,4-Dichlorophenyl)methanol show distinct solubility profiles, with the latter being more lipophilic, affecting their utility in drug formulations .
Functional Group Effects
- Methanol vs. Carboxylic Acid: The hydroxymethyl group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, the carboxylic acid group in 3-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)acrylic acid () increases acidity (pKa ~4.5), making it suitable for pH-sensitive applications .
- Boronic Acid Derivatives : (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid () is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling synthesis of biaryl structures for drug discovery .
Pharmaceutical Relevance
- Miconazole Derivatives : The 2,4-dichlorobenzyloxy motif is critical in miconazole-related compounds (), where it contributes to antifungal activity by targeting cytochrome P450 enzymes. Impurities like (2,4-Dichlorobenzyl) ether () are monitored to ensure drug safety .
- Glycyrrhetinate Conjugates : Ester derivatives like 4-[(2,4-Dichlorobenzyl)oxy]-3,5-dimethylbenzyl glycyrrhetinate () demonstrate antitumor activity, leveraging the glycyrrhetinic acid scaffold’s anti-inflammatory properties .
Analytical Characterization
Biological Activity
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol is a chemical compound characterized by its unique structural features, including a dichlorobenzyl ether linkage and a phenolic structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : CHClO\
- Molecular Weight : Approximately 283.15 g/mol
- Structure : The compound features a phenolic hydroxyl group and a dichlorobenzyl group, which contribute to its reactivity and biological properties.
The biological activity of this compound primarily involves:
- Disruption of Microbial Cell Membranes : The compound is believed to interact with the lipid bilayer of microbial cells, leading to cell lysis and death.
- Enzyme Inhibition : It may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing their normal function. This mechanism is crucial for its potential use as an antiseptic agent .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. Below is a summary of findings from relevant studies:
Case Studies
- Antifungal Efficacy : A study conducted on the antifungal properties of this compound showed that it effectively inhibited the growth of Candida albicans. The compound was administered in vivo to infected mice, resulting in a notable survival rate and reduction in fungal load after treatment .
- Enzyme Interaction Studies : Investigations into the interaction between this compound and various microbial enzymes revealed that the compound could inhibit key metabolic pathways in bacteria, further supporting its potential as an antimicrobial agent .
Research Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : Investigated for development as an antiseptic and potential therapeutic agent against infections.
- Industrial Applications : Used in the production of specialty chemicals due to its effective antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
